BenchChemオンラインストアへようこそ!

5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide

Lipophilicity Drug-likeness Physicochemical profiling

5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide (CAS 478047-89-1, molecular formula C20H18N2S, MW 318.4 g/mol) is a synthetic heterocyclic compound belonging to the 5,6-dihydrobenzo[h]cinnoline class, a subset of the broader cinnoline (1,2-benzodiazine) family. The molecule features a partially saturated tricyclic benzo[h]cinnoline core linked via a sulfide bridge at the C-3 position to a 2-methylbenzyl (ortho-tolylmethyl) group, distinguishing it from its para-methyl, unsubstituted benzyl, halo-benzyl, and 3-oxo (cinnolinone) analogs.

Molecular Formula C20H18N2S
Molecular Weight 318.44
CAS No. 478047-89-1
Cat. No. B3020869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide
CAS478047-89-1
Molecular FormulaC20H18N2S
Molecular Weight318.44
Structural Identifiers
SMILESCC1=CC=CC=C1CSC2=NN=C3C(=C2)CCC4=CC=CC=C43
InChIInChI=1S/C20H18N2S/c1-14-6-2-3-8-17(14)13-23-19-12-16-11-10-15-7-4-5-9-18(15)20(16)22-21-19/h2-9,12H,10-11,13H2,1H3
InChIKeyOYZHDHWXHVKPTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide (CAS 478047-89-1): Structural Identity and Procurement Baseline


5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide (CAS 478047-89-1, molecular formula C20H18N2S, MW 318.4 g/mol) is a synthetic heterocyclic compound belonging to the 5,6-dihydrobenzo[h]cinnoline class, a subset of the broader cinnoline (1,2-benzodiazine) family [1]. The molecule features a partially saturated tricyclic benzo[h]cinnoline core linked via a sulfide bridge at the C-3 position to a 2-methylbenzyl (ortho-tolylmethyl) group, distinguishing it from its para-methyl, unsubstituted benzyl, halo-benzyl, and 3-oxo (cinnolinone) analogs [1][2]. Cinnoline derivatives have demonstrated diverse pharmacological activities including antihypertensive, antiplatelet-aggregating, aldose reductase inhibitory, anticancer, antimicrobial, and neuroprotective properties, with specific activity profiles highly dependent on the nature and position of substituents on both the core and the side chain [3].

Why Generic Substitution of 5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide (CAS 478047-89-1) Carries Undefined Risk


Within the 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide series, measured biological outcomes are exquisitely sensitive to the identity of the benzyl substituent. The target compound bears an ortho-methyl group on the benzyl ring, which imposes distinct steric constraints and electronic effects compared to the para-methyl isomer (CAS 383148-07-0), the unsubstituted benzyl analog (CAS 478047-88-0), the 4-fluorobenzyl analog (CAS 383148-28-5), or the 2-chlorobenzyl analog (CAS 478047-91-5) [1]. Published structure–activity relationship (SAR) studies on benzo[h]cinnolinone carboxylic acids demonstrate that substituent position on the aromatic ring can shift aldose reductase (ALR2) inhibitory potency from Sorbinil-comparable levels to near-inactivity [2]. Similarly, in antihypertensive/antiaggregating benzo[h]cinnolinone series, substitution patterns on the core and side chain determine whether a compound exhibits primarily antihypertensive, antiplatelet, or combined activity—and in vivo hypotensive potency can vary from equipotent to a reference standard to completely inactive based solely on substituent identity [3]. Consequently, assuming functional interchangeability between the 2-methylbenzyl analog and any other benzyl-substituted congener without direct comparative data would be unsupported by the known SAR of this class.

Quantitative Differentiation Evidence for 5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide (CAS 478047-89-1) vs. Closest Analogs


Computed Lipophilicity (XLogP3): Ortho-Methyl vs. Para-Methyl and Unsubstituted Benzyl Analogs

The target compound (2-methylbenzyl analog) has a computed XLogP3 of 4.5 [1]. The para-methyl isomer (4-methylbenzyl, CAS 383148-07-0) has an identical molecular formula and molecular weight (318.4 g/mol) and is expected to have an identical or nearly identical XLogP3 based on additive fragment methods, though the ortho substitution may produce subtle differences in chromatographic retention time due to steric shielding of the sulfide sulfur. The unsubstituted benzyl analog (CAS 478047-88-0) has a lower molecular weight (304.4 g/mol) and an estimated XLogP3 of approximately 4.0–4.1 (one fewer methylene/methyl unit), representing a ~0.4–0.5 log unit difference in lipophilicity [1][2]. The 3,4-dichlorobenzyl analog has an estimated LogP of ~4.8, approximately 0.3 units higher than the target compound, attributable to the increased lipophilicity of dichloro substitution [3].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Deficiency: Ortho-Methyl Sulfide vs. 3-Oxo Cinnolinone Core Series

The target compound has 0 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA) (both ring nitrogen atoms plus the sulfide sulfur) [1]. This contrasts sharply with the 5,6-dihydrobenzo[h]cinnolin-3(2H)-one (cinnolinone) series, which carries a lactam N–H donor at position 2 (HBD = 1, HBA = 3, but with a carbonyl oxygen replacing the sulfide sulfur) [2]. The absence of an H-bond donor in the sulfide series eliminates a key pharmacophoric element that, in the cinnolinone carboxylic acid series, was found critical for aldose reductase inhibition—the carboxylic acid side chain attached at the N-2 position forms essential H-bond and ionic interactions with the enzyme active site [2]. This HBD deficit predicts fundamentally different target engagement profiles between sulfide-linked and oxo-linked benzo[h]cinnoline derivatives, making cross-class substitution unreliable without explicit target-specific comparative data.

Hydrogen bonding Drug design Target engagement

Steric and Electronic Differentiation: Ortho-Methyl vs. Para-Methyl Substituent Effects on the Benzyl Sulfide Group

The 2-methyl (ortho-tolyl) substitution places a methyl group adjacent to the benzylic methylene–sulfide linkage, creating steric hindrance around the C–S–C bond that is absent in the 4-methyl (para-tolyl) isomer (CAS 383148-07-0) [1]. In mass spectrometric studies of substituted benzo[c]cinnolines, ortho-substituted isomers are differentiated from para-substituted isomers by characteristic 'proximity effects' in their fragmentation patterns, indicating that ortho substituents impose measurable constraints on molecular geometry and bond energetics [2]. The ortho-methyl group can also influence the conformational preference of the benzyl side chain—restricting rotation around the CH2–S bond—potentially altering the presentation of the phenyl ring in target binding pockets relative to the para-methyl analog. This steric constraint is a distinguishing feature that cannot be replicated by para-substituted, meta-substituted, or unsubstituted benzyl analogs, and has been shown in other heterocyclic sulfide series to translate into differential target binding kinetics.

Steric hindrance Ortho effect Structure–activity relationship

Class-Level Pharmacological Differentiation: Antiaggregating Activity of 5,6-Dihydrobenzo[h]cinnoline Derivatives

Benzo[h]cinnolin-3(2H)-one derivatives have been evaluated in vivo for hypotensive, antihypertensive, and collagen-induced platelet aggregation inhibitory activities. In a head-to-head study, Pinna et al. (1996) demonstrated that dihydrobenzo[f]cinnolin-2(3H)-ones (4a,b) were more potent than the lead compound 8-acetylamino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one (1) in inhibiting collagen-induced platelet aggregation, while being weaker in hypotensive activity [1]. In a follow-up study on 7,8-disubstituted tetrahydrobenzo[h]cinnolin-3(2H)-ones (Pinna et al., 1997), compounds 2 and 4 were as potent as the model compound 1 in inhibiting collagen-induced platelet aggregation, whereas compound 3 was completely inactive as a hypotensive agent [2]. These data establish that within the benzo[h]cinnoline class, specific substitution patterns can dissociate hypotensive from antiaggregating activities, producing compounds selective for one pharmacological endpoint over the other. The target 2-methylbenzyl sulfide compound, occupying a distinct chemotype (sulfide-linked vs. oxo-linked; 5,6-dihydro vs. tetrahydro core), represents a probe for exploring this pharmacological dissociation, although no direct comparative bioassay data for the specific compound are currently available in the public domain [3].

Platelet aggregation inhibition Antithrombotic Cardiovascular pharmacology

Computed Physicochemical and Drug-Likeness Profile: Comparative Assessment Across the 5,6-Dihydrobenzo[h]cinnolin-3-yl Sulfide Series

A comparative summary of computed physicochemical descriptors for the target compound and four closest commercially available analogs is presented below [1]: Target (2-methylbenzyl): MW 318.4, XLogP3 4.5, HBD 0, HBA 3, RotBonds 3; 4-Methylbenzyl analog (CAS 383148-07-0): MW 318.4, XLogP3 ~4.5, HBD 0, HBA 3, RotBonds 3; Unsubstituted benzyl analog (CAS 478047-88-0): MW 304.4, XLogP3 ~4.0–4.1, HBD 0, HBA 3, RotBonds 3; 4-Fluorobenzyl analog (CAS 383148-28-5): MW 322.4, XLogP3 ~4.3–4.4, HBD 0, HBA 4 (including fluorine), RotBonds 3; 2-Chlorobenzyl analog (CAS 478047-91-5): MW 338.9, XLogP3 ~4.7–4.9, HBD 0, HBA 3, RotBonds 3. All compounds in the series have 0 HBD, placing them within favorable oral drug-likeness space per Lipinski rules (HBD ≤ 5). However, XLogP3 values of 4.0–4.9 approach or modestly exceed the Lipinski cutoff of 5, suggesting potential solubility and metabolic clearance challenges shared across the series. The 2-methylbenzyl compound's intermediate lipophilicity (XLogP3 4.5) positions it between the least lipophilic unsubstituted benzyl analog and the most lipophilic 2-chlorobenzyl analog, potentially offering a balanced permeability–solubility profile for in vitro pharmacological profiling.

ADMET prediction Drug-likeness Lead optimization

Synthetic Accessibility and Purity Benchmarking: One-Pot Multi-Component Synthesis vs. Multi-Step Routes for Cinnoline Derivatives

Mousavi et al. (2024) reported a practical one-pot, two-step, three-component regioselective synthesis of 3-aryl(or heteroaryl)-5,6-dihydrobenzo[h]cinnoline derivatives from 3,4-dihydronaphthalen-1(2H)-one, aryl(or heteroaryl)glyoxal monohydrates, and hydrazine monohydrate [1]. While this methodology is directly applicable to 3-aryl-substituted derivatives, the target compound—a 3-sulfide-substituted analog—requires a distinct synthetic route involving thioether formation at the C-3 position of a pre-formed benzo[h]cinnoline intermediate. Gomaa (2003) reported an efficient synthesis of substituted benzo[h]cinnoline derivatives through cyclization strategies that provide access to the core scaffold with diverse C-3 functionalization [2]. The target compound is commercially available from AK Scientific at ≥ 95% purity (Cat. 7713CP), with full quality assurance documentation including SDS and Certificate of Analysis available upon request . This commercial availability with documented purity provides a procurement advantage over non-commercial analogs requiring custom synthesis.

Multi-component reaction Synthetic efficiency Chemical procurement

Evidence-Backed Application Scenarios for 5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide (CAS 478047-89-1)


Cardiovascular Drug Discovery: Platelet Aggregation Inhibition Probe with Ortho-Methyl Steric Constraint

The class-level pharmacological evidence that benzo[h]cinnoline derivatives can selectively inhibit collagen-induced platelet aggregation—potentially dissociated from hypotensive effects depending on substitution pattern—supports deployment of this compound as a sterically constrained probe in antithrombotic SAR programs [1][2]. The ortho-methyl group introduces conformational restriction around the sulfide hinge that is not present in the para-methyl or unsubstituted analogs, providing a tool to test whether restricted benzyl side-chain mobility influences antiaggregating potency or target selectivity. Researchers should benchmark this compound against the 4-methylbenzyl analog (CAS 383148-07-0) and the unsubstituted benzyl analog (CAS 478047-88-0) in head-to-head collagen-induced platelet aggregation assays in platelet-rich plasma, with IC50 determination, to generate the direct comparative data currently absent from the literature.

Neurodegenerative Disease Multi-Target Inhibitor Scaffold Expansion

Mousavi et al. (2024) demonstrated that 3-aryl-5,6-dihydrobenzo[h]cinnoline derivatives exhibit in silico multi-target inhibitory profiles across 26 neurodegeneration-relevant human enzymes (including hMAO-A/B, hAChE, hBChE, hBACE-1/2, hGSK-3β, hp38α MAPK, hJNK-3, and hNMDA receptor), with predicted binding scores compared to approved drugs [3]. The target compound, as a 3-sulfide-substituted variant, offers a complementary chemotype for expanding this multi-targeting scaffold space. Its intermediate lipophilicity (XLogP3 4.5) and absence of H-bond donors may confer distinct blood–brain barrier penetration characteristics, making it a candidate for in silico docking and in vitro evaluation against the same panel of neurodegeneration targets. Comparison with the 3-aryl-substituted prototypes from the Mousavi study would establish whether the sulfide linker at C-3 retains or improves the multi-targeting profile.

Physicochemical Profiling and ADMET Property Mapping of the 5,6-Dihydrobenzo[h]cinnolin-3-yl Sulfide Series

The target compound occupies an intermediate position in the lipophilicity spectrum of the commercially available 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide series (XLogP3 4.5 vs. ~4.0 for unsubstituted benzyl and ~4.8 for 3,4-dichlorobenzyl) [4][5]. This makes it suitable for systematic ADMET profiling studies comparing the effects of incremental lipophilicity on: (i) kinetic aqueous solubility, (ii) human liver microsomal metabolic stability, (iii) Caco-2 permeability, and (iv) plasma protein binding. Such studies would quantify the precise impact of the ortho-methyl group on developability parameters relative to the unsubstituted, para-methyl, halo-substituted, and dichloro-substituted analogs, generating proprietary SAR data to guide lead optimization decisions.

Chemical Biology Probe for Kinase and Receptor Target Deconvolution

The cinnoline scaffold has been reported in patents as a core for HPK1 (hematopoietic kinase 1) inhibitors and GABAA receptor modulators [6][7]. The target compound's 3-sulfide linkage—distinct from the 3-amino and 3-oxy substitution patterns described in patent literature—offers a chemotype for target deconvolution studies. Its zero H-bond donor count ensures that any observed biological activity is mediated through the benzo[h]cinnoline core and the sulfide-linked benzyl group without confounding H-bond donation from a lactam or amine substituent. Procurement of this compound at ≥ 95% purity from a quality-assured commercial source enables its use as a well-defined chemical probe in kinase selectivity panels, receptor binding screens, or cellular pathway profiling, with the para-methyl and unsubstituted benzyl analogs serving as matched-pair comparators to isolate the contribution of the ortho-methyl substituent.

Quote Request

Request a Quote for 5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.